N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine
Description
N-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine is a Schiff base characterized by a conjugated imine (-CH=N-) linkage between a 3-chloro-4-methoxyphenyl group and a 2,2-dimethoxyethylamine moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of Schiff bases, which are known for antimicrobial, anticancer, and catalytic properties .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDYLFUVSUBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCC(OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 2,2-dimethoxy-1-ethanamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity. Additionally, solvent recovery and recycling techniques can be employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the primary amine. This reaction is critical for subsequent functionalization:
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Conditions : HCl in dioxane, TFA (trifluoroacetic acid), or HBr in acetic acid .
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Mechanism : Acid-mediated cleavage of the carbamate bond releases CO₂ and forms the ammonium hydrochloride salt.
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Yield : >90% in optimized protocols using HCl/dioxane.
Table 1: Boc Deprotection Conditions and Outcomes
| Acid Used | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HCl (4 M) | Dioxane | 25°C | 2 h | 92% | |
| TFA | DCM | 0°C → 25°C | 1 h | 85% | |
| HBr (33% in AcOH) | Acetic acid | 25°C | 30 min | 95% |
Nucleophilic Substitution at the Aromatic Ring
The electron-rich indene ring undergoes electrophilic substitution, particularly at the para position relative to the methylamine group:
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Bromination : NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo derivatives (65–78% yield) .
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Cyanation : Pd-catalyzed cyanation with Zn(CN)₂ achieves 47% yield under microwave irradiation .
Table 2: Substitution Reactions on the Indene Scaffold
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, CCl₄ | 80°C, 6 h | 72% | |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF | 110°C, 18 h (sealed) | 47% |
Cross-Coupling Reactions
The brominated intermediate participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Scientific Research Applications
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Schiff Base Family
(a) N-[(E)-(4-Chlorophenyl)methylidene]-4-(4-bromophenyl)-6H-1,3-oxazin-2-amine (3j)
- Structure : Features a 4-chlorophenyl Schiff base linked to a 4-bromophenyl-substituted oxazine ring.
- Activity : Exhibits broad-spectrum antimicrobial activity against bacterial (e.g., E. coli) and fungal (C. albicans) strains, with MIC values ranging from 12.5–25 µg/mL .
- Key Differences : The oxazine ring introduces additional rigidity and electron-withdrawing effects compared to the dimethoxyethyl group in the target compound.
(b) (E)-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylidene][(4-methoxyphenyl)methyl]amine
- Structure : Combines a 4-methoxyphenylmethylamine with a 5-chloroimidazole-substituted Schiff base.
- Activity : Demonstrated enhanced stability in acidic conditions due to intramolecular hydrogen bonding between the imidazole N-H and methoxy O-atom .
(c) (E/Z)-N,N'-(2-(3-Chloro-4-methoxyphenyl)prop-1-ene-1,3-diyl)bis(benzenesulfonamide)
- Structure : Contains a 3-chloro-4-methoxyphenyl group but incorporates a bis-sulfonamide backbone.
- Key Differences : The sulfonamide groups increase polarity, contrasting with the hydrophobic dimethoxyethyl chain in the target compound.
Physicochemical and Electronic Properties
| Compound | LogP | Hydrogen Bond Acceptors | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Schiff Base | 2.8* | 5 | N/A† |
| 3j | 3.1 | 6 | 12.5–25 |
| 4-Methoxyimidazole Derivative | 2.5 | 4 | Not tested |
| Bis-sulfonamide | 1.9 | 8 | N/A |
*Predicted using fragment-based methods. †No direct activity data available; inferred from analogues.
Crystallographic and Computational Insights
- Computational Analysis : Density-functional theory (DFT) studies on analogous Schiff bases reveal that exact exchange terms improve thermochemical accuracy, suggesting similar electronic profiles for the target molecule .
Biological Activity
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine, commonly referred to as compound 865660-26-0, is a synthetic organic compound with potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its chemical characteristics and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C12H16ClNO3
- Molecular Weight: 257.71 g/mol
- Boiling Point: 334.2 ± 42.0 °C (predicted)
- Density: 1.12 ± 0.1 g/cm³ (predicted)
- pKa: 4.65 ± 0.50 (predicted) .
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| Boiling Point | 334.2 ± 42.0 °C |
| Density | 1.12 ± 0.1 g/cm³ |
| pKa | 4.65 ± 0.50 |
Antibacterial Activity
Recent studies indicate that compounds with similar structural features exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that certain derivatives of alkaloids can inhibit the growth of harmful bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 512 μg/mL .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | S. aureus | 32 |
| Pyrrolidine Derivative B | E. coli | 64 |
| Piperidine Derivative C | K. pneumoniae | 128 |
Antifungal Activity
The antifungal activity of similar compounds has also been documented, particularly against fungi such as Candida albicans. For instance, some derivatives demonstrated MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating promising antifungal properties .
Case Studies
In a comparative study examining the biological activities of various synthesized alkaloids, this compound was evaluated alongside other compounds for its efficacy against microbial strains. The results indicated that the presence of halogen substituents significantly influenced the bioactivity of these molecules.
Case Study Findings
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Study on Antibacterial Efficacy:
- Conducted on a series of synthesized compounds.
- Results showed that halogenated derivatives exhibited enhanced antibacterial properties compared to non-halogenated counterparts.
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Antifungal Activity Assessment:
- Evaluated against multiple fungal strains.
- The compound showed notable activity against C. albicans, with MIC values suggesting effective inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
